Cas no 2172582-57-7 (9-ethylspiro5.5undecane-1-carboxylic acid)

9-Ethylspiro[5.5]undecane-1-carboxylic acid is a spirocyclic carboxylic acid characterized by its unique rigid structure, which imparts steric hindrance and conformational stability. The ethyl substituent enhances lipophilicity, making it suitable for applications requiring controlled solubility profiles. Its spirocyclic core offers synthetic versatility, serving as a valuable intermediate in pharmaceutical and material science research. The carboxylic acid functionality allows for further derivatization, enabling the development of tailored compounds with specific properties. This compound’s structural rigidity and functional group compatibility make it advantageous for designing advanced molecules with precise steric and electronic characteristics. Its stability under various conditions further supports its utility in complex synthetic pathways.
9-ethylspiro5.5undecane-1-carboxylic acid structure
2172582-57-7 structure
商品名:9-ethylspiro5.5undecane-1-carboxylic acid
CAS番号:2172582-57-7
MF:C14H24O2
メガワット:224.339164733887
CID:5568039
PubChem ID:165593944

9-ethylspiro5.5undecane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2172582-57-7
    • EN300-1628974
    • 9-ethylspiro[5.5]undecane-1-carboxylic acid
    • 9-ethylspiro5.5undecane-1-carboxylic acid
    • インチ: 1S/C14H24O2/c1-2-11-6-9-14(10-7-11)8-4-3-5-12(14)13(15)16/h11-12H,2-10H2,1H3,(H,15,16)
    • InChIKey: RTLCFANRUAEFMB-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCCCC21CCC(CC)CC2)=O

計算された属性

  • せいみつぶんしりょう: 224.177630004g/mol
  • どういたいしつりょう: 224.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 37.3Ų

9-ethylspiro5.5undecane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1628974-0.1g
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
0.1g
$1068.0 2023-07-10
Enamine
EN300-1628974-0.5g
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
0.5g
$1165.0 2023-07-10
Enamine
EN300-1628974-2500mg
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
2500mg
$2379.0 2023-09-22
Enamine
EN300-1628974-1000mg
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
1000mg
$1214.0 2023-09-22
Enamine
EN300-1628974-5.0g
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
5.0g
$3520.0 2023-07-10
Enamine
EN300-1628974-5000mg
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
5000mg
$3520.0 2023-09-22
Enamine
EN300-1628974-0.25g
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
0.25g
$1117.0 2023-07-10
Enamine
EN300-1628974-1.0g
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
1.0g
$1214.0 2023-07-10
Enamine
EN300-1628974-10.0g
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
10.0g
$5221.0 2023-07-10
Enamine
EN300-1628974-100mg
9-ethylspiro[5.5]undecane-1-carboxylic acid
2172582-57-7
100mg
$1068.0 2023-09-22

9-ethylspiro5.5undecane-1-carboxylic acid 関連文献

9-ethylspiro5.5undecane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 9-Ethylspiro[5.5]undecane-1-carboxylic Acid (CAS No. 2172582-57-7): Properties, Applications, and Industry Insights

In the rapidly evolving field of specialty chemicals, 9-Ethylspiro[5.5]undecane-1-carboxylic acid (CAS 2172582-57-7) has emerged as a compound of significant interest due to its unique spirocyclic structure and versatile functional group. This carboxylic acid derivative features a distinctive spiro[5.5]undecane backbone, which contributes to its steric properties and potential applications in pharmaceuticals, agrochemicals, and advanced material science. Researchers are particularly intrigued by its ethyl-substituted spirocyclic framework, which may influence molecular interactions in biological systems or polymer matrices.

The compound's CAS registry number 2172582-57-7 serves as its unique identifier in chemical databases, facilitating precise tracking in global supply chains. Recent patent literature reveals growing interest in spirocyclic carboxylic acids like this derivative for their potential as chiral building blocks in asymmetric synthesis. The 9-ethyl substitution pattern introduces interesting steric effects that could modulate the compound's reactivity profile compared to simpler spirocyclic analogs, making it valuable for structure-activity relationship studies in medicinal chemistry programs.

From a synthetic chemistry perspective, 9-Ethylspiro[5.5]undecane-1-carboxylic acid represents an interesting case study in conformationally restricted compounds. The spiro junction creates significant three-dimensional complexity, which is increasingly sought after in drug discovery to improve target selectivity. Pharmaceutical researchers are actively investigating whether this spirocyclic scaffold could help address challenges in CNS drug development, where molecular rigidity often correlates with blood-brain barrier penetration.

Material scientists have noted the potential of CAS 2172582-57-7 as a monomer for specialty polymers. The combination of alicyclic rigidity from the spiro structure and the carboxylic acid functionality offers opportunities for creating novel polyesters or polyamides with unique thermal and mechanical properties. Several recent publications have highlighted how similar spirocyclic acids can impart enhanced thermal stability to resulting polymers while maintaining processability.

Analytical characterization of 9-Ethylspiro[5.5]undecane-1-carboxylic acid typically involves advanced techniques such as NMR spectroscopy and mass spectrometry to confirm its structural features. The proton environment around the spiro center creates distinctive splitting patterns in 1H-NMR spectra, while the carboxyl group provides a convenient handle for derivatization or salt formation. These analytical features make the compound particularly suitable for method development in chiral separation techniques.

Environmental and regulatory considerations for CAS 2172582-57-7 follow standard protocols for carboxylic acid compounds. While not classified as hazardous, proper handling procedures should be observed due to the potential for eye or skin irritation common to many organic acids. The compound's biodegradation potential and ecotoxicological profile remain active areas of investigation, particularly as interest grows in sustainable chemistry approaches.

The commercial availability of 9-Ethylspiro[5.5]undecane-1-carboxylic acid continues to improve as synthetic routes become more efficient. Current manufacturing processes typically involve multi-step sequences starting from accessible cycloaliphatic precursors, with key steps including spiroannulation reactions and controlled ethyl group introduction. Process chemists are optimizing these routes to improve atom economy and reduce organic solvent waste, aligning with green chemistry principles.

Looking ahead, the scientific community anticipates expanded applications for 2172582-57-7 across multiple disciplines. Its combination of structural novelty and functional versatility positions it well for emerging technologies in drug delivery systems, supramolecular chemistry, and advanced material design. As research into three-dimensional molecular architectures continues to grow, this spirocyclic carboxylic acid derivative will likely play an increasingly important role in innovation across the chemical sciences.

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